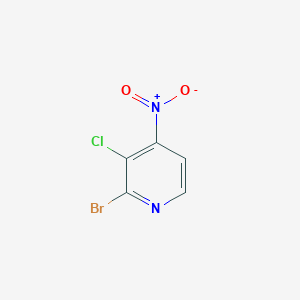

2-Bromo-3-chloro-4-nitropyridine

Description

Contextualization within Halogenated Nitropyridine Chemistry

Halogenated nitropyridines are a class of organic compounds characterized by a pyridine (B92270) ring containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a nitro group. The presence of these electron-withdrawing groups significantly influences the chemical reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. pipzine-chem.com This enhanced reactivity is a key feature that chemists exploit to introduce various functional groups onto the pyridine scaffold.

The position of the halogen and nitro groups on the pyridine ring dictates the regioselectivity of these substitution reactions. In the case of 2-Bromo-3-chloro-4-nitropyridine, the electron-deficient nature of the pyridine ring, further amplified by the nitro group at the 4-position, activates the halogen atoms at the 2 and 3-positions for nucleophilic attack. pipzine-chem.com This allows for the selective replacement of either the bromine or chlorine atom, providing a pathway to a diverse array of substituted pyridine derivatives. The study of halogenated nitropyridines is a dynamic area of research, with ongoing efforts to develop new synthetic methodologies and explore their application in constructing novel chemical entities. nih.gov

Significance as a Privileged Chemical Scaffold and Intermediate

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The pyridine ring is a well-established privileged scaffold, found in numerous FDA-approved drugs and biologically active compounds. nih.govuni-muenster.de Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal core structure for designing new therapeutic agents.

This compound serves as a valuable intermediate for accessing a wide range of substituted pyridines, thereby expanding the chemical space available for drug discovery. pipzine-chem.com Its utility extends to the synthesis of agrochemicals and materials with specific optoelectronic properties. pipzine-chem.com The strategic placement of the three functional groups allows for a stepwise and controlled elaboration of the molecule, a crucial aspect in the multi-step synthesis of complex target molecules.

Overview of Current Research Trajectories and Academic Challenges

Current research involving this compound and related halogenated pyridines is focused on several key areas. A major trajectory is the development of more efficient and selective methods for the functionalization of the pyridine ring. nih.gov The synthesis of non-symmetrically substituted pyridines remains a significant challenge in organic synthesis. nih.gov Traditional methods often lack selectivity and require harsh reaction conditions. acs.org

A significant academic challenge lies in achieving regioselective substitution of the halogen atoms. The ability to selectively replace either the bromine or chlorine atom in this compound would provide a powerful tool for synthetic chemists. Another area of active investigation is the exploration of novel transformations of the nitro group, which can be reduced to an amino group or undergo other chemical modifications. clockss.org Furthermore, researchers are exploring the use of modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, to further expand the synthetic utility of this versatile intermediate. acs.org

Scope and Objectives of Research Endeavors on the Chemical Compound

The primary objective of research on this compound is to leverage its unique chemical reactivity to synthesize novel and complex molecules. This includes the design and synthesis of new drug candidates with improved efficacy and reduced side effects. In the field of materials science, the goal is to create new organic materials with tailored electronic and optical properties for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). pipzine-chem.com

Another key objective is to gain a deeper understanding of the reaction mechanisms involved in the functionalization of this compound. clockss.org This knowledge is crucial for developing more efficient and selective synthetic protocols. The ultimate aim is to establish this compound as a readily accessible and highly versatile building block for a wide range of chemical applications, thereby accelerating the pace of innovation in both academic and industrial research.

Chemical Properties and Data

| Property | Value |

| Molecular Formula | C5H2BrClN2O2 |

| Molecular Weight | 237.44 g/mol |

| Appearance | Yellow solid |

| Melting Point | 135 - 137 °C |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane (B109758) and chloroform |

| CAS Number | 1805138-23-1 |

Data sourced from multiple chemical suppliers and databases. pipzine-chem.comchemspider.combldpharm.com

The Synthesis of this compound: A Detailed Examination of Synthetic Methodologies

The strategic synthesis of polysubstituted pyridines is a cornerstone of modern medicinal and agrochemical research. Among these, the compound this compound represents a valuable synthetic intermediate, possessing a unique arrangement of functional groups that allow for diverse chemical transformations. This article delineates the synthetic methodologies and precursor chemistry pertinent to the construction of this specific halogenated nitropyridine, focusing on regioselective functionalization, advanced intermediates, reaction optimization, and the application of green chemistry principles.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDWIGKURABZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Chloro 4 Nitropyridine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2-bromo-3-chloro-4-nitropyridine. The pyridine (B92270) nitrogen, along with the potent nitro group, significantly lowers the electron density of the aromatic ring, facilitating attack by nucleophiles.

Mechanistic Pathways and Regioselectivity at Pyridine Positions

The mechanism for SNAr reactions on the pyridine ring generally proceeds through a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. psu.edu The aromaticity of the ring is temporarily broken in this step. libretexts.org Subsequently, a leaving group departs, and the aromaticity of the pyridine ring is restored.

For the pyridine ring system, nucleophilic attack is strongly favored at the C-2 (α) and C-4 (γ) positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. chemicalbook.com Attack at the C-3 (β) position does not allow for this resonance stabilization, making the corresponding intermediate less stable. chemicalbook.com

In this compound, the C-2 and C-4 positions are highly activated by the pyridine nitrogen and the C-4 nitro group. The nitro group at the C-4 position provides powerful resonance stabilization for a nucleophilic attack at both the C-2 and C-4 positions. However, since the C-4 position is occupied by the nitro group itself (which can be a leaving group in some cases), the most probable sites for substitution are the halogen-bearing C-2 and C-3 carbons. Given the electronic activation, the C-2 position is generally more susceptible to nucleophilic attack than the C-3 position. The relative lability of the bromine versus the chlorine atom also plays a crucial role in determining the reaction outcome.

An interesting mechanistic deviation has been observed in the closely related compound, 3-bromo-4-nitropyridine (B1272033). When reacted with amines, it can yield an unexpected product where the nitro group migrates from the C-4 to the C-3 position. clockss.org This suggests that under certain conditions, the reaction may not follow a simple substitution pathway, but could involve complex rearrangements. clockss.orgresearchgate.net

Influence of Halogen (Bromine, Chlorine) and Nitro Group on Electrophilicity

The electrophilicity of the pyridine ring in this compound is significantly enhanced by its substituents.

Nitro Group: The 4-nitro group is a powerful activating group for SNAr reactions. It deactivates the entire ring towards electrophilic attack but strongly activates it towards nucleophilic attack, particularly at the positions ortho and para to it (C-3, C-5, and the nitrogen-activated C-2/C-6 positions). Its electron-withdrawing effect operates through both induction (pulling electron density through sigma bonds) and resonance (delocalizing the negative charge of the Meisenheimer intermediate). Studies on related nitropyridines have shown that the nitro group can be so activating that it can even be displaced by strong nucleophiles. nih.gov

Halogens (Bromine and Chlorine): Both bromine and chlorine are electron-withdrawing through induction, further increasing the electrophilicity of the carbon atoms to which they are attached. They also serve as excellent leaving groups in SNAr reactions. The relative leaving group ability generally follows the order I > Br > Cl > F. Therefore, in a competitive substitution, the C-Br bond is typically more labile than the C-Cl bond and would be expected to be cleaved preferentially. In palladium-catalyzed couplings, the reactivity order of C-X bonds is also I > Br > Cl. researchgate.netlibretexts.org

The combined influence of these groups makes this compound a highly reactive substrate for nucleophilic substitution, with the C-2 position being the most likely site for initial attack due to activation from both the ring nitrogen and the 4-nitro group, coupled with the good leaving group ability of bromide.

Amination Reactions and Derivatives Formation

The reaction of this compound with various amines is a key method for producing substituted aminopyridine derivatives, which are important scaffolds in medicinal chemistry. In these reactions, an amine acts as the nucleophile, displacing one of the halogen leaving groups.

Based on the principles of regioselectivity, amination is expected to occur preferentially at the C-2 position, displacing the bromide. While specific studies on this compound are not widely available, data from related systems, such as the synthesis of 2-amino-4-chloro-3-nitropyridine (B16103) from 2,4-dichloro-3-nitropyridine, demonstrate the feasibility of selective substitution. google.com

| Substrate | Amine Nucleophile | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Anilines | Pd2(dba)3, ligand, K2CO3, microwave | 4-Chloro-N-phenylpyridin-2-amine | researchgate.net |

| 3-Bromo-4-nitropyridine | Secondary Amines (e.g., Morpholine) | DMSO or THF, base (TEA), 70-90°C | Mixture of substitution and nitro-migration products | clockss.org |

| 2-Chloro-3-nitropyridine | Morpholine | Substitution followed by reduction | 2-Morpholinopyridin-3-amine | guidechem.com |

Hydrolysis and Alkoxylation Reactions

Hydrolysis (with water or hydroxide) and alkoxylation (with alcohols or alkoxides) are other important SNAr reactions. These reactions introduce hydroxyl or alkoxy groups onto the pyridine ring, respectively. For this compound, these reactions would likely proceed with high regioselectivity at the C-2 position.

Studies on the alkaline hydrolysis of 2-substituted 3- and 5-nitropyridines have shown that these reactions are feasible, although halogenated nitropyridines can sometimes undergo ring fission under harsh basic conditions. psu.edu A patent describes the hydrolysis of 4-chloro-2-amino-3-nitropyridine to 4-chloro-3-nitropyridin-2-ol, demonstrating that a halogen at a different position can be inert while substitution occurs at C-2. google.com This supports the prediction that in this compound, substitution of the C-2 bromine by a hydroxyl or alkoxyl group would be the expected outcome.

Metal-Catalyzed Cross-Coupling Chemistry

The halogen substituents on this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this area. libretexts.orgbath.ac.uk

Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. libretexts.orgfishersci.co.uk For this compound, a Suzuki coupling would be expected to occur selectively at the more reactive C-2 position, displacing the bromide to form a 2-aryl- or 2-vinyl-3-chloro-4-nitropyridine derivative. The general reactivity trend for the organic halide is I > Br > OTf >> Cl. libretexts.org This inherent difference in reactivity allows for selective cross-coupling at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

| Halopyridine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl or Heteroaryl Bromide | Aryl-B(OH)2 | Pd(OAc)2 or Pd2(dba)3 with a phosphine (B1218219) ligand | K2CO3, Cs2CO3, KF | Dioxane, Toluene, DMF, Water | libretexts.orgfishersci.co.uk |

| 2,6-Dihalopyridines | Aryl-B(OH)2 | Pd(OAc)2 / Xantphos | Cs2CO3 | Not Specified | researchgate.net |

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.orgrug.nl It is a powerful alternative to classical SNAr amination, often proceeding under milder conditions with a broader substrate scope. researchgate.netlibretexts.org Similar to the Suzuki reaction, the Buchwald-Hartwig amination of this compound would be predicted to show high regioselectivity for the C-2 position due to the greater reactivity of the C-Br bond in the key oxidative addition step of the catalytic cycle. researchgate.netresearchgate.net This would allow for the synthesis of various 2-amino-3-chloro-4-nitropyridine derivatives.

Copper-Mediated Coupling Reactions

The reactivity of this compound in copper-mediated coupling reactions is an area of significant interest for the construction of complex molecular architectures. While direct experimental data for this specific substrate is limited in the available literature, the principles of copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a strong basis for predicting its behavior. The use of diamine-based ligands has been shown to significantly enhance the efficiency of copper-catalyzed arylations under mild conditions, which is applicable to halogenated pyridines. nih.gov

In a typical copper-catalyzed amination or amidation (Goldberg reaction), the bromine atom at the C2 position of this compound is expected to be the more reactive site for nucleophilic substitution compared to the chlorine at C3. This is due to the general reactivity trend of halogens in such couplings (I > Br > Cl). The reaction would likely proceed via the formation of a copper-alkoxide or copper-amide complex, followed by oxidative addition to the C-Br bond and subsequent reductive elimination to furnish the coupled product. The presence of the electron-withdrawing nitro group at C4 and the chloro group at C3 would further activate the pyridine ring towards nucleophilic attack, potentially facilitating the coupling reaction.

A representative, albeit generalized, scheme for a copper-catalyzed amination is presented below, illustrating the expected regioselectivity.

Table 1: Predicted Reactivity in Copper-Mediated Coupling of this compound

| Reaction Type | Expected Reactive Site | Probable Catalyst System | Potential Product Class |

| Ullmann Amination | C2-Br | Cu(I) salt, diamine ligand | 2-Amino-3-chloro-4-nitropyridines |

| Ullmann Ether Synthesis | C2-Br | Cu(I) salt, phenanthroline ligand | 2-Alkoxy/Aryloxy-3-chloro-4-nitropyridines |

It is important to note that while these predictions are based on established reactivity patterns, empirical validation is necessary to determine the precise reaction conditions and outcomes for this compound.

Other Transition Metal-Mediated Transformations

The presence of two distinct halogen atoms on the pyridine ring of this compound makes it a versatile substrate for various other transition metal-mediated cross-coupling reactions, most notably those catalyzed by palladium. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

In palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings, the difference in reactivity between the C-Br and C-Cl bonds is a key determinant of regioselectivity. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) complex than the C-Cl bond. Consequently, cross-coupling reactions are anticipated to occur selectively at the C2 position.

For instance, in a Suzuki coupling, this compound would be expected to react with an organoboron reagent in the presence of a palladium catalyst and a base to yield a 2-aryl- or 2-vinyl-3-chloro-4-nitropyridine. Similarly, Sonogashira coupling with a terminal alkyne would selectively produce a 2-alkynyl-3-chloro-4-nitropyridine. The selective cross-coupling of 2-bromopyridines with aryl bromides has been successfully demonstrated, further supporting the predicted reactivity at the C2 position. nih.gov

Table 2: Predicted Outcomes of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Expected Product |

| Suzuki Coupling | Arylboronic acid | 2-Aryl-3-chloro-4-nitropyridine |

| Stille Coupling | Organostannane | 2-Aryl/vinyl-3-chloro-4-nitropyridine |

| Heck Coupling | Alkene | 2-Vinyl-3-chloro-4-nitropyridine |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-3-chloro-4-nitropyridine |

The successful coupling of 2-amino-3-bromopyridines with various terminal alkynes further underscores the utility of the C-Br bond at the 2-position in such transformations. researchgate.net

Redox Transformations of the Nitro Group and Halogen Substituents

Reduction to Amino Pyridine Derivatives

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, and this compound is expected to readily undergo this reaction to furnish the corresponding 4-aminopyridine (B3432731) derivative. This transformation is of significant synthetic value as it provides access to a key building block with a nucleophilic amino group, which can be further functionalized.

Several well-established methods are available for the reduction of aromatic nitro groups, and these are expected to be effective for this compound. masterorganicchemistry.com These methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This is generally a clean and efficient method, though care must be taken to avoid dehalogenation, particularly under harsh conditions.

Metal-Acid Systems: The use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and robust method for nitro group reduction. masterorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

The product of this reduction, 2-bromo-3-chloro-pyridin-4-amine, retains the halogen substituents, making it a versatile intermediate for subsequent cross-coupling or nucleophilic substitution reactions. A 4,4′-bipyridyl-catalyzed reduction of nitroarenes using bis(neopentylglycolato)diboron has also been reported as an effective method. organic-chemistry.org

Table 3: Common Reagents for the Reduction of the Nitro Group

| Reagent System | Typical Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol, room temperature | 2-Bromo-3-chloro-pyridin-4-amine |

| Fe, HCl | Ethanol/Water, reflux | 2-Bromo-3-chloro-pyridin-4-amine |

| SnCl₂·2H₂O, HCl | Ethanol, reflux | 2-Bromo-3-chloro-pyridin-4-amine |

Oxidation Processes

Attempted oxidation of the pyridine ring would likely require harsh conditions and may lead to decomposition of the molecule rather than a controlled transformation. The nitro group itself is in a high oxidation state and is not susceptible to further oxidation. Therefore, predictable and synthetically useful oxidation processes for this compound are not anticipated under standard laboratory conditions.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is inherently an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org The presence of three strong electron-withdrawing substituents—a nitro group and two halogen atoms—in this compound further deactivates the ring to a very high degree.

Electrophilic attack on the pyridine ring is disfavored because it would lead to the formation of a high-energy cationic intermediate where the positive charge is destabilized by the electronegative nitrogen atom and the other electron-withdrawing groups. quora.comquora.com For pyridine itself, electrophilic substitution, when forced to occur under harsh conditions, proceeds preferentially at the 3- and 5-positions. quimicaorganica.org

In the case of this compound, the combined deactivating effect of the bromo, chloro, and nitro groups renders the molecule essentially inert to standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. Any attempt to force such a reaction would likely result in decomposition or reaction at the nitrogen atom if it were not already protonated by the acidic conditions typically employed for EAS. Computational studies on the nitration of pyridine have shown that in the strongly acidic medium required for the reaction, pyridine is protonated, which strongly deactivates it towards electrophilic attack. rsc.org

Specific Rearrangement Reactions

While dedicated studies on the rearrangement reactions of this compound are not available, intriguing possibilities arise from the behavior of structurally related compounds. A notable example is the observed nitro-group migration in the reaction of 3-bromo-4-nitropyridine with amines. In this reaction, alongside the expected nucleophilic substitution product, a rearranged product where the nitro group has migrated from the 4-position to the 3-position is formed. This type of rearrangement is thought to occur through a complex mechanism, potentially involving the formation of an anionic intermediate.

Given this precedent, it is conceivable that under certain nucleophilic substitution conditions, this compound could also undergo rearrangement. For instance, reaction with a nucleophile might lead to a small percentage of a rearranged product, although the specific outcome would be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Another potential, though less direct, type of rearrangement to consider is the Orton-like rearrangement of N-haloamines, should the corresponding aminopyridine be halogenated at the nitrogen. However, the most relevant potential rearrangement is the migration of the nitro group, inspired by the observed reactivity of 3-bromo-4-nitropyridine. Further investigation is required to ascertain if this compound exhibits similar behavior.

Investigations into Nitro Group Migration Phenomena

A noteworthy aspect of the reactivity of certain nitropyridine derivatives is the potential for the nitro group to migrate to an adjacent position on the pyridine ring during nucleophilic substitution reactions. While direct studies on this compound are not extensively documented in the literature, valuable insights can be drawn from investigations into structurally similar compounds, such as 3-bromo-4-nitropyridine.

In a seminal study on the reaction of 3-bromo-4-nitropyridine with various amines, an unexpected nitro group migration was observed, yielding a significant amount of the 3-amino-4-nitropyridine (B85709) product alongside the expected 4-amino-3-bromopyridine. clockss.org This phenomenon was found to be dependent on the reaction conditions, particularly the solvent and the nature of the amine nucleophile. The proposed mechanism for this rearrangement involves the initial formation of a Meisenheimer-like intermediate, followed by a series of steps that facilitate the migration of the nitro group.

Extrapolating these findings to this compound, a similar migratory aptitude of the nitro group can be anticipated under specific reaction conditions. The presence of the additional chloro substituent at the 3-position is expected to further enhance the electrophilicity of the pyridine ring, potentially influencing the rate and regioselectivity of nucleophilic attack. The interplay between the bromo and chloro substituents could also introduce steric and electronic effects that either favor or hinder the formation of the necessary intermediates for nitro group migration.

The proposed mechanistic pathway for such a migration in this compound would likely proceed through a complex intermediate, where the nucleophile attacks the carbon atom bearing the nitro group, leading to a transient species that allows for the relocation of the nitro group to an adjacent carbon before the departure of a leaving group. The exact nature of this pathway and the factors governing its prevalence remain a subject for further empirical investigation.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The reactivity of this compound is dictated by the cumulative electronic and steric effects of its substituents. The bromo, chloro, and nitro groups are all electron-withdrawing, significantly reducing the electron density of the pyridine ring and making it susceptible to nucleophilic attack.

The nitro group at the 4-position exerts a strong -M (negative mesomeric) and -I (negative inductive) effect, which powerfully activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). The bromo and chloro substituents at the 2- and 3-positions, respectively, primarily exhibit a -I effect, further depleting the ring of electron density. The relative activating/deactivating and directing effects of these substituents are crucial in determining the kinetics and thermodynamics of reactions involving this molecule.

The following table summarizes the expected electronic effects of the substituents on the pyridine ring:

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (-M) | Overall Effect on Ring Electron Density |

| Nitro | 4 | Strong | Strong | Strongly Deactivating |

| Bromo | 2 | Moderate | Weak (+M, but outweighed by -I) | Deactivating |

| Chloro | 3 | Strong | Weak (+M, but outweighed by -I) | Deactivating |

Kinetically, the strong electron-withdrawing nature of the substituents will accelerate the rate of nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate formed during SNAr reactions. The rate of substitution will also be influenced by the nature of the leaving group. In many instances, the nitro group itself can act as a leaving group, a phenomenon observed in highly electron-deficient aromatic systems. stackexchange.com The relative leaving group ability of bromide, chloride, and the nitro group would be a key factor in determining the final product distribution in competitive substitution reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

Specific, experimentally verified ¹H and ¹³C NMR data for 2-Bromo-3-chloro-4-nitropyridine are not reported in the available literature. However, a theoretical analysis based on the structure allows for prediction of the expected spectra.

The structure contains two aromatic protons on the pyridine (B92270) ring at positions 5 and 6. These protons are in different chemical environments and would be expected to appear as two distinct signals in the ¹H NMR spectrum, likely as doublets due to coupling with each other. The electron-withdrawing effects of the nitro group at position 4 and the halogen atoms at positions 2 and 3 would shift these proton signals downfield.

The ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the pyridine ring, as they are all in unique chemical environments. The carbons bonded to the electronegative bromine, chlorine, and nitro groups (C2, C3, and C4) would exhibit characteristic chemical shifts. For comparison, in the related compound 2-bromo-2-methylpropane, the carbon attached to the bromine atom shows a chemical shift of 62.5 ppm. docbrown.info

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While no specific 2D NMR studies for this compound have been published, these techniques would be essential for definitive structural proof. clockss.org

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the two adjacent protons at the C5 and C6 positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlation between the protons at C5 and C6 and their respectively attached carbon atoms. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei and would further help in confirming the spatial arrangement of the substituents.

Quantitative NMR for Reaction Monitoring and Product Ratio Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards. While the application of qNMR for monitoring reactions involving this compound has not been specifically documented, the technique is widely used for pyridine derivatives and other organic molecules. It allows for in-situ monitoring of reaction progress and the determination of product-to-reactant ratios by integrating the signals of known and unknown compounds.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

An experimental FTIR spectrum for this compound is not available in the reviewed sources. However, characteristic absorption bands can be predicted. The presence of the nitro group (NO₂) would give rise to strong, characteristic asymmetric and symmetric stretching vibrations, typically in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region, generally below 800 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be expected in the 1600-1400 cm⁻¹ range. For the related compound 5-Bromo-2-chloro-3-nitropyridine, a conforming infrared spectrum is noted by suppliers, indicating its utility in identity confirmation. thermofisher.com

Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Studies

No specific Raman spectroscopic studies of this compound, either for molecular vibrations or crystal lattice analysis, are reported. Raman spectroscopy is complementary to FTIR and is particularly useful for observing symmetric vibrations and vibrations of the carbon backbone, which are often weak in the IR spectrum. For solid samples, Raman spectroscopy can provide valuable information about the crystalline structure and polymorphic forms by analyzing the low-frequency lattice vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules. For this compound, this technique offers insights into the electronic transitions within the pyridine ring, which is substituted with electron-withdrawing bromo, chloro, and nitro groups.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to various electronic transitions. youtube.comlibretexts.orglibretexts.org The pyridine ring, an aromatic system, possesses π and σ molecular orbitals. The presence of non-bonding electrons on the nitrogen atom and the oxygen atoms of the nitro group, as well as on the halogen substituents, introduces n orbitals.

The primary electronic transitions anticipated for this molecule include:

π → π* transitions: These transitions occur from the bonding π orbitals of the aromatic ring to the anti-bonding π* orbitals. They are typically characterized by high molar absorptivity. The extended conjugation in the pyridine ring system leads to these absorptions. libretexts.org

n → π* transitions: These involve the promotion of a non-bonding electron (from nitrogen or the nitro group) to an anti-bonding π* orbital. youtube.com These transitions are generally of lower intensity compared to π → π* transitions. youtube.com

The combination of the pyridine ring and the nitro group, a strong chromophore, significantly influences the electronic absorption spectrum. The electron-withdrawing nature of the bromo, chloro, and nitro substituents is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Table 1: Anticipated Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Relative Intensity |

|---|---|---|

| π → π* | Bonding π to Anti-bonding π* | High |

The polarity of the solvent can significantly impact the position of UV-Vis absorption bands. This phenomenon, known as solvatochromism, provides further information about the nature of the electronic transitions.

For π → π* transitions , an increase in solvent polarity typically leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

For n → π* transitions , an increase in solvent polarity usually results in a hypsochromic (blue) shift. The non-bonding electrons in the ground state are stabilized by hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy required for the transition. youtube.com

Observing the direction of the shift in absorption maxima upon changing solvent polarity can help in the assignment of the electronic transitions for this compound.

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of a molecule and for elucidating its fragmentation pathways. For this compound (C₅H₂BrClN₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula. bldpharm.com

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and offers valuable structural information. Common fragmentation patterns for halogenated and nitrated aromatic compounds include:

Loss of the nitro group: A characteristic fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ group (mass 46) or NO (mass 30) followed by CO. nih.gov

Loss of halogens: The expulsion of bromine (mass 79/81) and chlorine (mass 35/37) radicals is a common fragmentation route. researchgate.netmiamioh.edu The presence of the characteristic isotopic patterns for bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) in the mass spectrum would be definitive evidence for the presence of these halogens. miamioh.edu

Ring fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z (monoisotopic) | Description |

|---|---|---|

| [M]⁺ | 235.9015 | Molecular ion |

| [M - NO₂]⁺ | 189.9116 | Loss of a nitro group |

| [M - Br]⁺ | 156.9830 | Loss of a bromine atom |

Note: These are predicted values. Actual fragmentation would depend on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

X-ray Crystallography for Solid-State Structural Determination

While the pyridine ring is inherently planar, the orientation of the nitro group relative to the ring is of particular interest. The torsional angle between the plane of the nitro group and the plane of the pyridine ring would be a key parameter determined from the crystal structure. Steric hindrance between the nitro group at the 4-position and the chlorine atom at the 3-position might cause the nitro group to be twisted out of the plane of the pyridine ring.

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing. mdpi.comnih.gov

Halogen Bonding: The bromine and chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with electron-rich atoms such as the oxygen atoms of the nitro group or the nitrogen atom of a neighboring pyridine ring. researchgate.netacs.org These interactions, denoted as C-Br···O and C-Cl···O/N, can be significant in directing the crystal packing.

π-π Stacking: The electron-deficient nature of the nitropyridine ring, enhanced by the electron-withdrawing substituents, could promote π-π stacking interactions between parallel pyridine rings in adjacent molecules. rsc.org These interactions are crucial for the stabilization of the crystal lattice.

A detailed crystallographic study would provide quantitative data on the distances and angles of these interactions, offering a comprehensive understanding of the supramolecular assembly of this compound in the solid state.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Computational Analysis of this compound Remains Largely Undocumented in Public Research

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. While computational chemistry is a powerful tool for predicting molecular properties, specific studies detailing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, or reactivity predictions for this particular molecule are not present in the public domain.

Computational methods such as DFT are instrumental in modern chemistry, providing deep insights into the electronic structure and potential behavior of molecules. These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms.

Spectroscopic Prediction: Estimating NMR, IR, and UV-Vis spectra to aid in experimental characterization.

FMO Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity. The energy gap between these orbitals is a key indicator of molecular stability.

MEP Mapping: Visualizing the electrostatic potential on the molecule's surface to identify sites prone to electrophilic or nucleophilic attack.

NBO Analysis: Investigating charge delocalization and the stability arising from electron orbital interactions.

Reactivity Descriptors: Quantifying aspects like chemical hardness, softness, and electrophilicity to predict how the molecule will behave in chemical reactions.

While general principles of these analytical techniques are well-established uni-muenchen.deresearchgate.netyoutube.comwikipedia.org, and studies have been performed on related pyridine derivatives researchgate.netniscair.res.inchemicalbook.com, the specific application of these computational tools to this compound has not been published. The synthesis and basic properties of related compounds are documented sigmaaldrich.combldpharm.com, but in-depth theoretical examinations are absent.

Consequently, it is not possible to provide detailed research findings or data tables for the geometry, spectroscopic parameters, molecular orbitals, electrostatic potential, or reactivity descriptors of this compound. Such an analysis would require dedicated computational research that has not yet been made publicly available.

Computational Chemistry and Theoretical Modeling of 2 Bromo 3 Chloro 4 Nitropyridine

Quantum Chemical Insights into Intramolecular and Intermolecular Interactions

Currently, there are no published research findings that provide quantum chemical insights into the specific intramolecular and intermolecular interactions of 2-bromo-3-chloro-4-nitropyridine. Such a study would typically involve high-level computational methods, like Density Functional Theory (DFT), to calculate and analyze the electron distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule.

A detailed analysis would shed light on the interplay of the bromo, chloro, and nitro substituents on the pyridine (B92270) ring. Key areas of interest would include:

Electron Density Distribution: Understanding how the electronegative halogen and nitro groups influence the electron density across the aromatic ring.

Bonding Characteristics: Quantifying bond lengths, bond angles, and dihedral angles to reveal any steric strain or unusual geometric features.

Intramolecular Forces: Investigating potential non-covalent interactions, such as halogen bonds or other intramolecular forces, that could influence the molecule's preferred conformation.

Intermolecular Interaction Potentials: Predicting how molecules of this compound would interact with each other in a condensed phase, which is crucial for understanding its crystal packing and bulk properties.

Without dedicated computational studies, any discussion on these aspects would be purely speculative.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Similarly, there is a lack of published molecular dynamics (MD) simulations for this compound. MD simulations are powerful tools used to explore the dynamic behavior of molecules over time, providing a deeper understanding of their flexibility and interactions with their environment.

For this compound, MD simulations could provide critical information on:

Conformational Landscapes: Identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is particularly relevant for understanding how the substituents on the pyridine ring might rotate or interact.

Solvation Effects: Simulating the behavior of this compound in various solvents to understand how solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. This is vital for predicting its behavior in different chemical reaction conditions.

The absence of such simulation data means that the conformational preferences and the influence of solvents on this compound are yet to be computationally explored and documented.

Applications in Medicinal Chemistry and Biological Systems

Scaffold Development for Bioactive Molecules

The structural framework of 2-bromo-3-chloro-4-nitropyridine makes it an excellent scaffold for developing novel bioactive molecules. Its reactive sites—the bromo, chloro, and nitro groups—allow for sequential and regioselective modifications, leading to a diverse range of pyridine (B92270) derivatives.

The pyridine scaffold is considered a "privileged structure" in drug design, meaning it can bind to multiple biological targets with high affinity. nih.gov The compound this compound acts as a precursor for synthesizing a variety of heterocyclic systems with pharmacological potential. For instance, the reactive halogen atoms can be selectively substituted. Nucleophilic substitution reactions are common, where amines or other nucleophiles replace the bromine or chlorine atoms, a process influenced by the reaction conditions. clockss.org

Researchers have synthesized various series of pyridine derivatives from precursors like substituted nitropyridines. These derivatives often incorporate other heterocyclic moieties such as imidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole, pyrazole, and thieno[2,3-b]pyridine. nih.govjapsonline.com The synthesis often involves multi-step reactions where the initial pyridine derivative is built upon to create more complex structures. For example, a common strategy involves the substitution of the chloro group, followed by the reduction of the nitro group to an amine, which can then be further functionalized. nih.gov This approach has been used to create libraries of compounds for screening against various biological targets. nih.gov

Table 1: Examples of Bioactive Scaffolds Synthesized from Nitropyridine Precursors

| Precursor Class | Synthesized Scaffold | Potential Pharmacological Application |

| Chloro-nitropyridines | Imidazo[4,5-b]pyridines | Kinase Inhibition |

| Chloro-nitropyridines | Pyrazolo[3,4-b]pyridines | Antimicrobial |

| Chloro-nitropyridines | Thieno[2,3-b]pyridines | Antimicrobial |

| Dichloro-nitropyridines | Diazaphenothiazines | Antitumor |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological activity of newly synthesized compounds. By systematically altering the functional groups on the pyridine ring derived from this compound, researchers can identify the key structural features required for a specific biological effect.

For example, in a series of imidazo[1,2-a]pyridine (B132010) derivatives designed as Nek2 kinase inhibitors, SAR studies revealed that specific substitutions on the pyridine core were essential for potent activity. nih.gov Similarly, for leukotriene D4 receptor antagonists derived from a styrylquinoline core, SAR studies showed that 7-halogen substitution on the quinoline (B57606) group was optimal for receptor binding. nih.gov In the development of antimicrobial agents, the position and nature of substituents on the pyridine ring have been shown to significantly influence the potency and spectrum of activity. researchgate.netnih.gov For instance, the introduction of nitro or dimethoxy groups into nicotinic acid benzylidene hydrazide derivatives resulted in compounds with significant activity against both bacteria and fungi. nih.gov

Targeting Specific Biological Pathways and Molecular Targets

Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of specific enzymes and receptors, which are key components of various disease pathways.

Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. Numerous kinase inhibitors have been developed from nitropyridine precursors. nih.gov For example, derivatives of 2,6-dichloro-3-nitropyridine (B41883) have been used to synthesize inhibitors of glycogen (B147801) synthase kinase-3 (GSK3) and the kinase p70S6Kβ. nih.gov Pyrido[3,4-g]quinazoline derivatives have also been evaluated for their inhibitory activity against a panel of protein kinases implicated in Alzheimer's disease, including CDK5, CLK1, and GSK3. nih.gov

Cytochrome P450 (CYP) Inhibition: Cytochrome P450 enzymes are involved in the metabolism of a vast number of drugs and xenobiotics. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. Furanocoumarins, found in certain citrus fruits, are known inhibitors of CYP3A4. nih.gov While direct studies on this compound derivatives as CYP inhibitors are less common, the broader class of pyridine and coumarin (B35378) derivatives has been extensively studied. For instance, certain coumarin derivatives have been shown to be mechanism-based inactivators of CYP3A4. nih.gov The potential for pyridine-based compounds to inhibit CYP enzymes is an important consideration in their development as therapeutic agents.

Table 2: Kinase Inhibition by Nitropyridine-Derived Compounds

| Compound Class | Target Kinase | Biological Context | Reference |

| Substituted Pyridines | Janus kinase 2 (JAK2) | Non-receptor tyrosine kinase | nih.gov |

| Fused Pyridines | Glycogen synthase kinase-3 (GSK3) | Alzheimer's disease, etc. | nih.gov |

| Fused Pyridines | Kinase p70S6Kβ | Cell growth and proliferation | nih.gov |

| Pyrido[3,4-g]quinazolines | CDK5, CLK1, DYRK1A, CK1, GSK3 | Alzheimer's disease | nih.gov |

| Imidazo[1,2-a]pyridines | Nek2 | Cell cycle regulation, Cancer | nih.gov |

The development of receptor antagonists is another key area where pyridine derivatives have shown promise. Based on the initial discovery of a pyridine-containing compound as a leukotriene D4 (LTD4) receptor antagonist, extensive structure-activity studies led to the development of potent and orally active antagonists. nih.gov These studies explored how replacing the pyridine ring and modifying substituents on the associated quinoline structure affected binding affinity to the receptor. This research highlights the utility of the pyridine scaffold in designing high-affinity ligands for G-protein coupled receptors. nih.gov

Evaluation of Antimicrobial and Anti-inflammatory Potential of Derivatives

The search for new antimicrobial and anti-inflammatory agents is a major focus of medicinal chemistry, and pyridine derivatives have been extensively explored for these purposes. nih.gov

A wide variety of pyridine-containing compounds have demonstrated significant antimicrobial properties. nih.gov For example, novel pyridine derivatives incorporating an imidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole moiety have shown potent antibacterial and antifungal activity, with some compounds exceeding the efficacy of the control drug gatifloxacin. nih.gov Similarly, various pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have exhibited moderate antibacterial activity against several bacterial species. japsonline.com The antimicrobial activity is often linked to the specific substitution patterns on the pyridine ring. researchgate.netnih.gov For instance, compounds with chloro and hydroxy groups have shown excellent activity against a broad spectrum of bacteria and fungi. nih.gov

In addition to antimicrobial effects, some pyridine derivatives possess anti-inflammatory properties. nih.gov For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated superior in vitro anti-inflammatory activity compared to acetylsalicylic acid by inhibiting proteinase activity. researchgate.net The pyridine heterocycle is a component of various compounds that have been investigated for their ability to modulate inflammatory pathways. nih.gov

Table 3: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organisms | Activity Level (MIC) | Reference |

| Pyridine-Imidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole | S. aureus, E. coli | 0.5-1.0 µg/mL | nih.gov |

| Pyridine-Imidazo[2,1-b] nih.govtandfonline.comresearchgate.netthiadiazole | A. flavus (fungus) | 8 µg/mL | nih.gov |

| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus | Moderate Activity (IZ: 12-14 mm) | japsonline.com |

| Pyridine Nucleosides | Gram-positive & Gram-negative bacteria | Better than control drug | tandfonline.com |

| Thienopyridine Derivatives | B. mycoides, C. albicans | <0.0048 mg/mL | researchgate.net |

MIC = Minimum Inhibitory Concentration; IZ = Inhibition Zone

Role as a Biological Probe in Biochemical Assays and Cellular Studies

A biological probe is a molecule used to study the properties of other molecules or structures, such as proteins or nucleic acids, within a biological system. These probes are often designed with a reactive group that can covalently bind to a target, and a reporter group, such as a fluorophore or a biotin (B1667282) tag, that allows for detection and analysis.

While there is no specific literature detailing the use of this compound as a biological probe, its chemical structure suggests a strong potential for such applications. The pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 4-position. This activation enhances the reactivity of the chlorine atom at the 3-position and the bromine atom at the 2-position, making them susceptible to displacement by nucleophiles.

This reactivity could be harnessed to develop novel biological probes. For instance, a fluorescent dye containing a nucleophilic functional group (e.g., a thiol or an amine) could be reacted with this compound. The halogen atom would be displaced, resulting in a new molecule where the nitropyridine scaffold is covalently linked to the fluorescent reporter. This new probe could then be used in cellular studies to label and visualize specific proteins or cellular compartments, provided the nitropyridine moiety has some inherent affinity for a biological target.

The differential reactivity of the C-Br and C-Cl bonds could also be exploited for the development of more complex or "turn-on" probes, where a change in fluorescence occurs upon reaction with a specific analyte. However, it must be emphasized that such applications are, at present, hypothetical and await empirical validation.

Table 1: Hypothetical Design of a Biological Probe Based on this compound

| Component | Function | Example Moiety |

| Scaffold | Core structure, provides reactivity and potential targeting | This compound |

| Reactive Site | Position for covalent attachment to a reporter or target | C-Br or C-Cl bond |

| Reporter Group | Enables detection and quantification | Fluorescein, Rhodamine, Biotin |

| Linker | Connects the scaffold to the reporter (optional) | Alkyl chain, polyethylene (B3416737) glycol (PEG) |

Development of Prodrug Strategies and Drug Delivery Considerations for Derivatives

A prodrug is an inactive or less active medication that is metabolized in the body to produce an active drug. This strategy is often employed to improve drug delivery, enhance bioavailability, or target specific tissues. The chemical features of this compound, particularly the nitro group, make its derivatives interesting candidates for prodrug development.

The nitroaromatic functionality is a well-established substrate for nitroreductase enzymes. These enzymes are capable of reducing a nitro group to a hydroxylamine (B1172632) and subsequently to an amine. This bioactivation is particularly relevant in cancer therapy, as some solid tumors create hypoxic (low oxygen) environments where nitroreductase activity is significantly upregulated. This provides a mechanism for tumor-selective drug release.

Derivatives of this compound could be designed as prodrugs that are activated by nitroreductases. In this scenario, a pharmacologically active molecule could be attached to the pyridine ring, and its activity would be masked. Upon reaching a hypoxic tumor environment, the nitro group of the pyridine scaffold would be reduced, leading to a cascade of electronic rearrangements that would release the active drug at the target site. This would, in theory, increase the therapeutic index of the drug by minimizing its effects on healthy tissues.

Furthermore, the lipophilicity imparted by the bromo and chloro substituents could influence the drug delivery characteristics of its derivatives, such as membrane permeability and distribution within the body. However, as with its potential as a biological probe, the development of prodrugs based on this compound is a theoretical concept that requires substantial future research. The high reactivity of the parent compound would likely necessitate its derivatization to a more stable, yet bioreducible, form to be a viable prodrug candidate.

Table 2: Conceptual Prodrug Activation Pathway for a Derivative of this compound

| Step | Process | Description |

| 1. Administration | The inactive prodrug is administered. | The prodrug circulates in the body with minimal activity. |

| 2. Targeting | The prodrug accumulates in the target tissue. | e.g., Hypoxic region of a tumor. |

| 3. Bioactivation | Enzymatic reduction of the nitro group. | Nitroreductases convert the -NO2 group to a -NHOH or -NH2 group. |

| 4. Drug Release | The active drug is released from the scaffold. | The electronic changes following nitro reduction trigger the cleavage of a bond, releasing the active therapeutic agent. |

| 5. Therapeutic Effect | The active drug exerts its pharmacological effect. | The localized release enhances efficacy and reduces systemic toxicity. |

Applications in Materials Science and Other Advanced Fields

Precursors for Functional Materials Development

The multifunctionality of 2-Bromo-3-chloro-4-nitropyridine positions it as a potential building block in the synthesis of more complex molecules with specific properties.

Currently, there is no specific research literature detailing the direct application of this compound in the development of Organic Light-Emitting Diode (OLED) components or other optoelectronic materials. However, pyridine (B92270) derivatives are known to be utilized in the synthesis of materials for such applications due to their electronic properties and ability to coordinate with metal ions. The electron-deficient nature of the pyridine ring in this compound, enhanced by the nitro and chloro substituents, could theoretically be exploited in the design of new organic semiconductors or as ligands in phosphorescent OLED emitters. Further research would be required to validate these potential applications.

The synthesis of polymers and dendrimers often relies on monomers with multiple reactive sites that can be selectively addressed. While no studies have specifically reported the use of this compound in polymer or dendrimer synthesis, its structure offers potential for such applications. The differential reactivity of the bromo and chloro substituents could allow for sequential polymerization reactions, leading to polymers with controlled architectures. For instance, the bromo group could be targeted for initial polymerization, followed by a secondary polymerization involving the chloro group, potentially leading to the formation of cross-linked or branched polymers with tunable mechanical and thermal properties.

Dendrimers are hyperbranched macromolecules with a well-defined structure. researchgate.net Their synthesis can be approached in a divergent or convergent manner. researchgate.net The trifunctional nature of this compound could theoretically serve as a core or a branching unit in dendrimer synthesis, although no such applications have been documented.

Catalytic Applications

The nitrogen atom in the pyridine ring and the potential for the substituents to be replaced by other functional groups suggest that derivatives of this compound could serve as ligands in catalysis.

There is no direct evidence of this compound itself being used as a ligand in catalysis. However, pyridine-based ligands are common in both homogeneous and heterogeneous catalysis due to their ability to coordinate with a wide range of metal centers. By modifying the bromo and chloro substituents with phosphine (B1218219), amine, or other coordinating groups, it would be possible to synthesize a library of new ligands from this precursor. The electronic properties of these ligands could be tuned by the persistent nitro group, potentially influencing the catalytic activity and selectivity of the corresponding metal complexes.

The ability of pyridine and its derivatives to chelate metal ions is well-established. The nitrogen atom of the pyridine ring can act as a Lewis base, coordinating to a metal center. While no specific metal chelation studies involving this compound have been found in the literature, its structure suggests potential for such interactions. The substituents on the pyridine ring would influence the electron density on the nitrogen atom and, consequently, its coordination ability. Furthermore, the bromo and chloro atoms could potentially participate in secondary interactions with a metal center, although this is less common than coordination through the nitrogen atom. The study of its coordination chemistry could reveal novel complexes with interesting magnetic or electronic properties.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Eco-friendly Synthetic Methodologies

The traditional synthesis of nitropyridines often involves harsh conditions and the generation of significant waste. google.com Future research is increasingly focused on developing greener and more sustainable methods for the synthesis of 2-Bromo-3-chloro-4-nitropyridine and its precursors. This includes exploring catalytic systems that can operate under milder conditions and the use of more environmentally benign reagents and solvents. For instance, the development of catalytic methods for the deoxygenation of pyridine (B92270) N-oxides presents a more efficient and cleaner alternative to traditional methods. clockss.orgresearchgate.net The goal is to create synthetic pathways that are not only high-yielding but also minimize environmental impact, aligning with the principles of green chemistry. google.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is a fertile ground for discovering new chemical reactions. The presence of multiple reactive sites allows for selective functionalization, and researchers are exploring unconventional transformations to create novel molecular architectures. A notable area of investigation is the study of nucleophilic substitution reactions, where the nitro group can sometimes undergo unexpected migrations. clockss.orgresearchgate.net For example, studies on related nitropyridines have shown that the nitro group can be more susceptible to substitution than a halogen in the same molecule under certain conditions. nih.gov Understanding and controlling these novel reactivity patterns will enable the synthesis of previously inaccessible compounds.

Furthermore, the exploration of solvates and polymorphic transformations of related compounds, such as 2-chloro-4-nitrobenzoic acid, highlights the potential for discovering new solid-state forms of this compound derivatives with unique physical and chemical properties. rsc.org

Advancements in Targeted Drug Design and Personalized Medicine through Derivatives

Pyridine and its derivatives are integral components of many pharmaceuticals. nih.gov The structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. By selectively modifying the bromo, chloro, and nitro groups, chemists can create libraries of derivatives for screening against various biological targets.

Recent research has demonstrated the potential of pyridine-containing compounds as potent inhibitors of key enzymes implicated in diseases like cancer. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have shown promise as multi-targeted kinase inhibitors. mdpi.com Similarly, aminopyrimidine derivatives have been designed as dual-target inhibitors for the treatment of acute myeloid leukemia. nih.gov The strategic design and synthesis of novel derivatives based on the this compound core could lead to the discovery of highly selective and potent drugs, paving the way for advancements in personalized medicine. The development of thieno[3,2-d]pyrimidine-based derivatives has also shown significant antiproliferative activity in breast cancer cells, further highlighting the potential of such heterocyclic systems in drug discovery. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling of Reactivity and Bioactivity

Investigations into Biosensing and Diagnostic Applications

The unique electronic and photophysical properties that can be engineered into derivatives of this compound make them interesting candidates for the development of novel biosensors and diagnostic tools. For example, the introduction of fluorogenic groups through the functionalization of the pyridine ring could lead to the creation of probes that light up in the presence of specific biomolecules or cellular conditions.

Research into the photophysical properties of related nitropyridine derivatives has shown that they can possess large Stokes shifts, a desirable characteristic for fluorescent probes. nih.gov By strategically designing derivatives of this compound, it may be possible to create sensors for detecting specific enzymes, metal ions, or disease biomarkers, contributing to the advancement of early disease diagnosis and monitoring.

High-Throughput Screening Approaches for New Applications

High-throughput screening (HTS) is a powerful technique for rapidly evaluating large numbers of compounds for a specific property or activity. The versatility of this compound as a building block allows for the creation of diverse chemical libraries through combinatorial synthesis. These libraries can then be subjected to HTS to identify "hits" for a wide range of applications, from new pharmaceuticals to materials with novel optical or electronic properties.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-chloro-4-nitropyridine with high regioselectivity?

Q. How can researchers optimize reaction conditions to minimize by-products during halogenation of nitropyridine precursors?

- Methodological Answer: By modulating stoichiometry (Br₂:substrate = 1.1:1) and using inert atmospheres (N₂), side reactions like di-bromination are suppressed. Quenching with Na₂S₂O₃ removes excess Br₂. Purification via column chromatography (SiO₂, gradient elution) isolates the target compound. Evidence from analogous brominations (e.g., 2-Bromo-5-nitropyridine) shows yields improve at lower temperatures (25°C vs. 40°C) .

Q. What analytical techniques are most reliable for assessing the purity of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: MeOH:H₂O 70:30) and GC-MS (electron ionization) are standard. Compare retention times and mass spectra with reference standards. Purity thresholds >98% are achievable, as demonstrated for structurally similar compounds like 4-Bromo-3-chlorophenol .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The nitro group at C4 deactivates the ring, directing coupling reactions (e.g., Suzuki-Miyaura) to the C2 bromine. Computational DFT studies (B3LYP/6-31G*) predict lower activation energy for C2 vs. C3 due to resonance stabilization. Experimental validation via Pd(PPh₃)₄-mediated coupling with phenylboronic acid shows >80% yield at C2 .

Q. What mechanistic insights explain the influence of substituent positions on electrophilic substitution in derivatives?

- Methodological Answer: The nitro group’s meta-directing effect and chlorine’s ortho/para-directing nature create competitive regioselectivity. Kinetic studies (UV-Vis monitoring) reveal nitration at C4 precedes bromination at C2 due to stronger nitro deactivation. Contrast with 3-Nitro-4-chlorobenzotrifluoride shows similar trends .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR, IR)?

Q. What strategies mitigate decomposition during prolonged storage of halogenated nitropyridines?

- Methodological Answer: Store under inert gas (Ar) at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to prevent radical degradation. Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months under these conditions, compared to >20% degradation at room temperature .

Contradictions in Literature

- Synthesis Yields: reports >98% purity for 5-Bromo-2-chloro-3-nitropyridine, while analogous syntheses () show lower yields (55–60%). This discrepancy may arise from differences in bromination catalysts (FeBr₃ vs. AlBr₃) .

- Regioselectivity: Computational models () predict dominant C2 reactivity, but some studies note minor C5 by-products in electron-deficient systems, requiring careful optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.